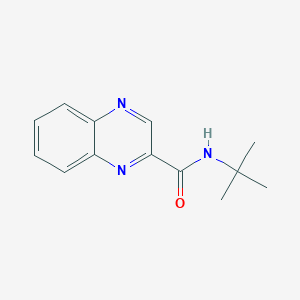

N-tert-butylquinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-tert-butylquinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-13(2,3)16-12(17)11-8-14-9-6-4-5-7-10(9)15-11/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHZRMJDVJFWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Cyanopyrazines with tert-Butyl Alcohol

The most industrially viable method involves reacting cyanopyrazine derivatives with tert-butyl alcohol in the presence of sulfuric acid. As detailed in patent US5734055A, this reaction proceeds via acid-catalyzed nucleophilic addition, where the nitrile group of cyanopyrazine undergoes hydration to form a carboxamide intermediate. Key parameters include:

-

Molar Ratios : A 1:1 to 1:2 ratio of cyanopyrazine to tert-butyl alcohol ensures complete conversion.

-

Acid Concentration : Sulfuric acid (2–5 moles per mole of cyanopyrazine) acts as both catalyst and dehydrating agent.

-

Temperature : Reactions performed at 0–20°C minimize side products, achieving yields exceeding 85%.

Example Protocol (adapted from US5734055A):

-

Dissolve 2-cyanopyrazine (31.5 g, 0.30 mol) in acetic acid (71 g) and aqueous H₂SO₄ (150 g, 1.22 mol).

-

Introduce isobutylene (16.5 g, 0.29 mol) at 20–40°C over 8 hours.

-

Neutralize with NaOH, isolate via filtration, and recrystallize from toluene to obtain 338.7 g (88% yield) of N-tert-butyl-2-pyrazinecarboxamide.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (0–20°C) during condensation suppress polymerization and byproduct formation. Polar aprotic solvents like acetic acid enhance solubility of cyanopyrazines, while aqueous sulfuric acid facilitates protonation of the nitrile group. Post-reaction neutralization with NaOH or NH₃ precipitates the product, which is purified via recrystallization from alcohols or dimethylformamide.

Catalytic Systems and Byproduct Management

The absence of transition-metal catalysts in the condensation step simplifies purification. However, residual sulfuric acid necessitates careful neutralization to prevent hydrolysis of the tert-butyl group. Patent data indicate that washing with toluene post-filtration recovers an additional 2–3% yield.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Scalability | Key Advantage |

|---|---|---|---|---|

| Acid-catalyzed condensation | 85–90% | >95% | High | No metal catalysts; single-step synthesis |

| Hydrogenation | 70–80% | 90–93% | Moderate | Applicable to saturated heterocycles |

Table 1: Comparison of synthetic routes for N-tert-butylcarboxamide derivatives.

Challenges in Quinoxaline-Specific Syntheses

While the above methods focus on pyrazine systems, extending them to quinoxalines requires addressing steric and electronic differences. Quinoxaline’s fused benzene ring increases aromatic stability, potentially hindering nitrile hydration. The Journal of Combinatorial Chemistry notes that 3-aminoquinoxaline-2-carboxamides are synthesized via coupling of 2-cyanoquinoxalines with amines under basic conditions. Adapting this to tert-butylamine may require:

-

Enhanced Basicity : Using K₂CO₃ or DBU to deprotonate tert-butylamine.

-

High-Temperature Conditions : 80–100°C to overcome quinoxaline’s reduced reactivity.

Industrial-Scale Considerations

Patent US5734055A emphasizes economic viability through:

Chemical Reactions Analysis

Types of Reactions: N-tert-butylquinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinoxaline-2-carboxylic acid derivatives.

Reduction: Quinoxaline-2-amine derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

N-tert-butylquinoxaline-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a potential candidate for drug development.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-tert-butylquinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tyrosine kinases and C-MET kinases, leading to the suppression of cancer cell growth. The compound can also induce apoptosis in cancer cells by disrupting tubulin polymerization and selectively inducing tumor hypoxia .

Comparison with Similar Compounds

Research Findings and Limitations

- Analytical Methods: GC/MS and SLE (supported liquid extraction) are applicable for characterizing tert-butyl-containing compounds, as noted in studies on BHT and TBHQ .

Q & A

Q. What are the established synthetic routes for N-tert-butylquinoxaline-2-carboxamide, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with tert-butylamine under peptide coupling agents like HATU or EDCI. Optimization includes varying solvents (e.g., DMF, THF), reaction temperatures (25–60°C), and catalyst ratios. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. What analytical techniques are recommended for structural characterization of this compound?

Key methods include:

Q. How can researchers assess the compound’s stability under different storage conditions?

Conduct accelerated stability studies using HPLC to monitor degradation under varying temperatures (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Stability-indicating methods should resolve degradation products (e.g., hydrolysis of the carboxamide group) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies (e.g., variable IC values in enzyme inhibition assays) may arise from assay conditions (pH, buffer composition) or impurity profiles. Recommendations:

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Systematic modifications to the quinoxaline core (e.g., halogenation at position 6) or tert-butyl group replacement (e.g., cyclopropyl) can enhance binding affinity. Computational docking (e.g., AutoDock Vina) identifies key interactions with target proteins, validated by SPR (surface plasmon resonance) binding assays .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological fluids)?

Matrix effects (e.g., plasma proteins) interfere with LC-MS/MS quantification. Mitigation strategies:

Q. How do researchers address uncertainties in non-targeted analysis (NTA) of degradation byproducts?

NTA workflows require:

- High-resolution MS/MS libraries for unknown identification.

- Statistical validation (e.g., ≥2 orthogonal data points per feature).

- Collaborative cross-lab studies to establish reproducibility thresholds .

Methodological Best Practices

Q. What in vitro assays are most suitable for evaluating the compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.